molecular formula C25H31NO7 B11450806 6-Methyl 3-propan-2-yl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

6-Methyl 3-propan-2-yl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11450806
M. Wt: 457.5 g/mol
InChI Key: IZKUVSALUQSCAC-UHFFFAOYSA-N
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Description

6-Methyl 3-propan-2-yl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, methyl, and carboxylate groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl 3-propan-2-yl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of an appropriate aldehyde with a β-ketoester in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl 3-propan-2-yl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

6-Methyl 3-propan-2-yl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Methyl 3-propan-2-yl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar core structures but different functional groups.

    Quinoline Derivatives: Compounds with a quinoline core structure, differing in the degree of saturation and functional groups.

Uniqueness

6-Methyl 3-propan-2-yl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H31NO7

Molecular Weight

457.5 g/mol

IUPAC Name

6-O-methyl 3-O-propan-2-yl 4-(3,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C25H31NO7/c1-12(2)33-25(29)20-14(4)26-16-10-13(3)19(24(28)32-7)23(27)22(16)21(20)15-8-9-17(30-5)18(11-15)31-6/h8-9,11-13,19,21,26H,10H2,1-7H3

InChI Key

IZKUVSALUQSCAC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC(=C(C=C3)OC)OC)C(=O)C1C(=O)OC

Origin of Product

United States

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